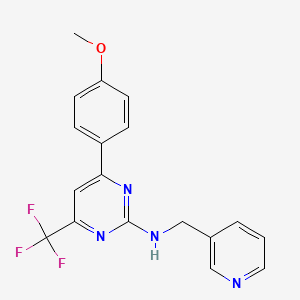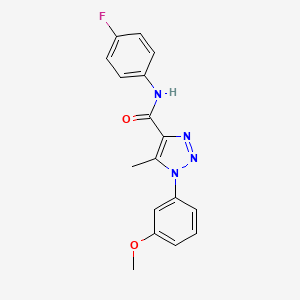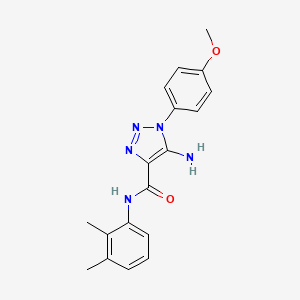
4-(4-methoxyphenyl)-N-(3-pyridinylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine
Overview
Description
4-(4-methoxyphenyl)-N-(3-pyridinylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine is a chemical compound that has gained attention in scientific research due to its potential applications as a therapeutic agent. This compound is commonly referred to as "compound X" in scientific literature.
Mechanism of Action
The mechanism of action of compound X is complex and involves the inhibition of specific enzymes and proteins. It has been found to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways. This inhibition leads to the suppression of cancer cell growth and proliferation. The compound has also been found to inhibit the activity of inflammatory cytokines, which are involved in the immune response. This inhibition leads to a reduction in inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of compound X are dependent on the specific enzymes and proteins that it inhibits. In cancer cells, the compound has been found to induce cell cycle arrest and apoptosis. Inflammatory cytokine inhibition leads to a reduction in inflammation, which can have a positive effect on various physiological processes. The compound has also been found to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using compound X in lab experiments include its specificity for certain enzymes and proteins, its potential therapeutic applications, and its ability to inhibit cancer cell growth and inflammation. The limitations of using this compound in lab experiments include its moderate yield, complex synthesis method, and potential toxicity.
Future Directions
There are several future directions for the research and development of compound X. One direction is the optimization of the synthesis method to increase yield and purity. Another direction is the development of more specific inhibitors that target specific enzymes and proteins. The compound's potential therapeutic applications in the treatment of cancer, inflammation, and neurological disorders should also be further explored. Additionally, the compound's potential toxicity should be further investigated to ensure its safety for use in humans.
Conclusion:
In conclusion, 4-(4-methoxyphenyl)-N-(3-pyridinylmethyl)-6-(trifluoromethyl)-2-pyrimidinamine is a chemical compound that has gained attention in scientific research for its potential therapeutic applications. The compound's ability to inhibit specific enzymes and proteins has made it an attractive target for drug development. While the synthesis method is complex and the compound has potential toxicity, the future directions for research and development of this compound are promising.
Scientific Research Applications
Compound X has been studied extensively for its potential therapeutic applications. It has been found to have anti-cancer, anti-inflammatory, and anti-viral properties. It has also been studied as a potential treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. The compound's ability to inhibit specific enzymes and proteins has made it an attractive target for drug development.
properties
IUPAC Name |
4-(4-methoxyphenyl)-N-(pyridin-3-ylmethyl)-6-(trifluoromethyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O/c1-26-14-6-4-13(5-7-14)15-9-16(18(19,20)21)25-17(24-15)23-11-12-3-2-8-22-10-12/h2-10H,11H2,1H3,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJWDTOQCLKWEQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=NC(=N2)NCC3=CN=CC=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-bromophenyl){[2-(2-propyn-1-yloxy)-1-naphthyl]methyl}amine](/img/structure/B4658393.png)
![5-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4658399.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-methoxy-3-nitrobenzamide](/img/structure/B4658400.png)

![1-(3,4-dimethylphenyl)-5-{[1-(4-nitrophenyl)-1H-pyrrol-2-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4658412.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-bromophenyl)ethanone](/img/structure/B4658426.png)


![10-methyl-4,8-bis(trifluoromethyl)pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidine](/img/structure/B4658468.png)
![N-(4-tert-butylcyclohexyl)-2-[4-(3,4-dichlorophenyl)-1-piperazinyl]acetamide](/img/structure/B4658469.png)
![3-bromo-N-(2-(2-furyl)-1-{[(2-phenylethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4658479.png)
![N~2~-(2,4-dimethylphenyl)-N~1~-(2-isopropylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4658484.png)

![2-(2-furylmethyl)-6-(2-pyridinyl)-2,3,4,6-tetrahydro-1H-[1,3,5]triazino[1',2':3,4][1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4658496.png)